
Paracotoin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Paracotoin is a naturally occurring aromatic compound belonging to the class of monocyclic pyrones. It is known for its unique chemical structure and properties, which have made it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Paracotoin can be synthesized through several methods. One common synthetic route involves the use of aromatic vinyl ethers and acetals. In the presence of a Lewis acid, these compounds undergo a disproportionation reaction, leading to the formation of this compound . The reaction conditions typically involve moderate temperatures and the use of solvents such as dichloromethane.
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale chemical reactors where the reaction conditions can be precisely controlled. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Paracotoin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of alcohol derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens and nitrating agents under acidic or basic conditions.
Major Products
Aplicaciones Científicas De Investigación
Paracotoin has found applications in various fields of scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore the potential therapeutic uses of this compound and its derivatives in treating various diseases.
Industry: this compound is used in the production of fragrances, flavorings, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of paracotoin involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory responses.
Comparación Con Compuestos Similares
Paracotoin is unique among monocyclic pyrones due to its specific chemical structure and properties. Similar compounds include:
Coumarin: Another aromatic pyrone with distinct biological activities.
Kawain: A compound with similar structural features but different pharmacological properties.
Methysticin: A related compound with notable differences in its chemical reactivity and biological effects.
Propiedades
Número CAS |
91-89-4 |
|---|---|
Fórmula molecular |
C12H8O4 |
Peso molecular |
216.19 g/mol |
Nombre IUPAC |
6-(1,3-benzodioxol-5-yl)pyran-2-one |
InChI |
InChI=1S/C12H8O4/c13-12-3-1-2-9(16-12)8-4-5-10-11(6-8)15-7-14-10/h1-6H,7H2 |
Clave InChI |
FTGVBKACGWMZPN-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)C3=CC=CC(=O)O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


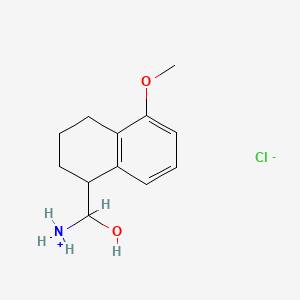
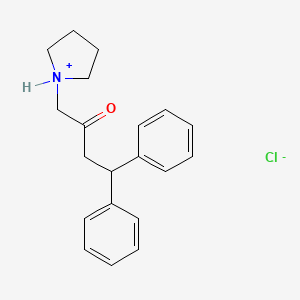

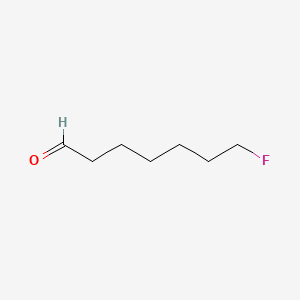

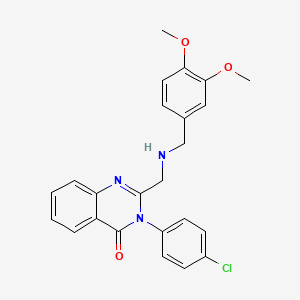


![N-[3-[(2,3-Dihydroxypropyl)amino]-2-methoxy-6-[(5-nitrothiazol-2-YL)azo]phenyl]acetamide](/img/structure/B13774946.png)
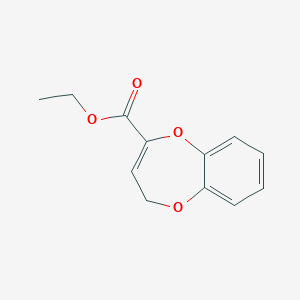
![magnesium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-4-chloro-5-methylbenzenesulfonate](/img/structure/B13774955.png)
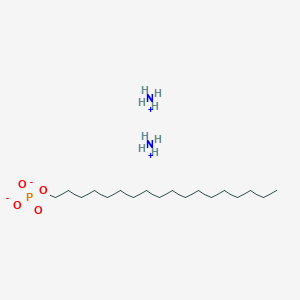

![4,4'-(9H,9'H-[3,3'-Bicarbazole]-9,9'-diyl)bis(N,N-diphenylaniline)](/img/structure/B13774984.png)
